Difurazon hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Panazon implique la réaction du 5-nitro-2-furfuraldéhyde avec la 2-(5-nitro-2-furyl)vinylamine dans des conditions spécifiques pour former le produit intermédiaire. Ce dernier est ensuite mis à réagir avec la carbazamide pour donner le Panazon. La réaction nécessite généralement une température et un pH contrôlés pour assurer l'obtention du produit souhaité.

Méthodes de production industrielle : En milieu industriel, la production du Panazon est mise à l'échelle en utilisant des réacteurs à flux continu pour maintenir des conditions réactionnelles constantes. L'utilisation de catalyseurs et de paramètres réactionnels optimisés garantit un rendement élevé et une pureté élevée du produit final.

Types de réactions :

Oxydation : Le Panazon peut subir des réactions d'oxydation, en particulier au niveau des groupes nitrofuryle, conduisant à la formation de divers dérivés oxydés.

Réduction : Les groupes nitro du Panazon peuvent être réduits en groupes amino dans des conditions spécifiques en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution : Le Panazon peut participer à des réactions de substitution où les groupes nitro sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : L'hydrogène gazeux avec du palladium sur carbone comme catalyseur est couramment utilisé.

Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres bases peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés du Panazon.

Réduction : Dérivés aminés du Panazon.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Le Panazon a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes potentielles dues à la présence de groupes nitrofuryle.

Médecine : Envisagé pour son utilisation potentielle dans le traitement des infections et comme composant dans les formulations médicamenteuses.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'action

Le mécanisme d'action du Panazon implique son interaction avec les composants cellulaires, ciblant en particulier les cellules microbiennes. Les groupes nitrofuryle du Panazon sont réduits dans les cellules microbiennes, ce qui conduit à la génération d'intermédiaires réactifs qui peuvent endommager l'ADN et d'autres composants cellulaires. Cela se traduit par l'inhibition de la croissance et de la réplication microbienne.

Composés similaires :

Nitrofurantoïne : Un autre dérivé nitrofurane utilisé comme agent antimicrobien.

Furazolidone : Un composé nitrofurane ayant des propriétés antimicrobiennes similaires.

Comparaison :

Unicité : Le Panazon est unique en raison de sa structure spécifique, qui comprend plusieurs groupes nitrofuryle et un fragment carbazamidine. Cette structure confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés nitrofurane.

Efficacité : Le Panazon peut présenter différents niveaux d'efficacité et un spectre d'activité différent par rapport à des composés similaires comme la nitrofurantoïne et la furazolidone.

Applications De Recherche Scientifique

Panazon has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties due to the presence of nitrofuryl groups.

Medicine: Investigated for its potential use in treating infections and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of Panazon involves its interaction with cellular components, particularly targeting microbial cells. The nitrofuryl groups in Panazon are reduced within the microbial cells, leading to the generation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.

Comparaison Avec Des Composés Similaires

Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.

Furazolidone: A nitrofuran compound with similar antimicrobial properties.

Comparison:

Uniqueness: Panazon is unique due to its specific structure, which includes multiple nitrofuryl groups and a carbazamidine moiety. This structure imparts distinct chemical and biological properties compared to other nitrofuran derivatives.

Efficacy: Panazon may exhibit different levels of efficacy and spectrum of activity compared to similar compounds like nitrofurantoin and furazolidone.

Activité Biologique

Difurazon hydrochloride, also known as Nitrovin hydrochloride, is a compound primarily recognized for its antibacterial and growth-promoting properties in agricultural applications. It is classified under the category of antibiotic growth promoters and has been studied for its biological activity, particularly its effects on various cellular processes.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Induction of Reactive Oxygen Species (ROS) : The compound induces ROS-mediated cell death, which can lead to both non-apoptotic and apoptotic-like cell death in various cell types .

- Cell Cycle Regulation : It affects the cell cycle by interfering with DNA damage response pathways, potentially leading to cell cycle arrest in cancer cells .

- Inhibition of Pathogenic Microorganisms : this compound has demonstrated efficacy against a range of bacterial pathogens, making it a valuable agent in combating infections .

Antimicrobial Activity

This compound has shown effectiveness against various pathogens, including:

- Bacterial Infections : It is effective against both Gram-positive and Gram-negative bacteria.

- Viral Infections : Preliminary studies suggest potential antiviral activity against certain viruses, although more research is needed in this area .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L |

| Salmonella enterica | 0.75 mg/L |

This study highlights the compound's potential as an effective antibacterial agent in agricultural settings .

Study 2: Cellular Effects

In another research project focusing on the cellular effects of this compound, it was found that treatment led to increased levels of ROS in treated cells. This effect was linked to the activation of apoptosis pathways, suggesting that difurazon may be useful in cancer therapy:

- Cell Type : Human esophageal carcinoma cells

- Findings : Increased ROS levels correlated with enhanced apoptosis markers such as cleaved caspase-3 and PARP .

Study 3: Environmental Impact Assessment

An environmental study assessed the biodegradability and ecological impact of this compound when used as a pesticide. Results indicated that while the compound is effective against pests, its persistence in soil raises concerns about long-term ecological effects.

Propriétés

IUPAC Name |

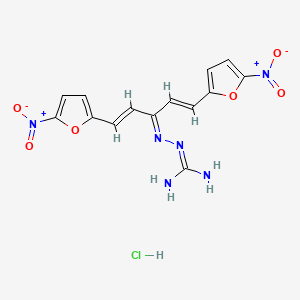

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-20-0 | |

| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROVIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.